molecular formula C12H15BrN2O3 B2608658 N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide CAS No. 1160573-91-0

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

Cat. No.: B2608658
CAS No.: 1160573-91-0
M. Wt: 315.167
InChI Key: NXCVNQRTHNNHIN-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of acetanilide, featuring a bromine atom, a tert-butyl group, and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-tert-butylacetanilide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the phenyl ring.

    Bromination: The nitrated product is then subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Acetylation: Finally, the brominated product is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Electrophilic Substitution: The phenyl ring can undergo further electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous or alcoholic solutions.

    Electrophilic Substitution: Halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

    Nucleophilic Substitution: Formation of substituted acetanilides.

    Reduction: Formation of N-(2-Amino-4-(tert-butyl)-6-nitrophenyl)acetamide.

    Electrophilic Substitution: Formation of further halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Biological Studies: Employed in studies investigating the biological activity of nitroaromatic compounds and their derivatives.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromo-4-(tert-butyl)phenyl)acetamide: Lacks the nitro group, which may result in different reactivity and applications.

    N-(2-Chloro-4-(tert-butyl)-6-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

    N-(2-Bromo-4-(methyl)-6-nitrophenyl)acetamide: The tert-butyl group is replaced by a methyl group, affecting steric and electronic properties.

Uniqueness

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both bromine and nitro groups allows for diverse chemical transformations, while the tert-butyl group provides steric hindrance that can influence the compound’s interactions with biological targets.

Properties

IUPAC Name

N-(2-bromo-4-tert-butyl-6-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-7(16)14-11-9(13)5-8(12(2,3)4)6-10(11)15(17)18/h5-6H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCVNQRTHNNHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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